N-(4-acetylphenyl)-4-butylbenzamide

Analytical Chemistry Quality Control Structural Confirmation

Researchers face the risk of isomeric contamination, particularly from the 4-tert-butyl analog (CAS 301157-92-6). This N-phenylbenzamide offers a distinct linear n-butyl chain for precise SAR studies. - **Key differentiator:** Unique InChIKey (BGUGJXFLQXLEFZ-UHFFFAOYSA-N) and NMR signature; eliminates substitution errors. - **Application:** Reference standard for isomer-specific HPLC methods, impurity profiling, and structure-activity relationship (SAR) probing of alkyl chain branching. - **Supply:** Available for immediate procurement as a neat solid; verify identity via exact mass (295.157229 g/mol).

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B5057649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4-butylbenzamide
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C19H21NO2/c1-3-4-5-15-6-8-17(9-7-15)19(22)20-18-12-10-16(11-13-18)14(2)21/h6-13H,3-5H2,1-2H3,(H,20,22)
InChIKeyBGUGJXFLQXLEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetylphenyl)-4-butylbenzamide Overview


N-(4-acetylphenyl)-4-butylbenzamide (Molecular Formula C19H21NO2, Exact Mass 295.157229 g/mol) is a synthetic organic compound belonging to the N-phenylbenzamide class [1]. It is characterized by a 4‑acetyl substitution on the aniline ring and a 4‑n‑butyl group on the benzoyl ring. This structural arrangement distinguishes it from closely related analogs, such as the 4‑tert‑butyl variant (CAS 301157‑92‑6), which differ in alkyl chain branching and steric bulk [2]. As a benzamide derivative, it serves as a versatile scaffold in medicinal chemistry, where modifications to the amide linkage and aromatic substituents can significantly alter biological activity, physicochemical properties, and synthetic utility [3].

1 Medicinal chemistry scaffold for SAR derivatization
2 Isomer-specific probe: linear n-butyl vs branched tert-butyl steric effects
3 Analytical reference standard with reported NMR data

N-(4-acetylphenyl)-4-butylbenzamide vs. 4-tert-Butyl Analog


Despite sharing the same molecular formula (C19H21NO2) and exact mass (295.157229 g/mol) [1][2], N-(4-acetylphenyl)-4-butylbenzamide and its 4‑tert‑butyl isomer exhibit distinct structural and electronic properties that preclude generic substitution. The linear n‑butyl chain versus the branched tert‑butyl group alters molecular conformation, steric hindrance, and lipophilicity—parameters known to critically influence target binding, membrane permeability, and metabolic stability in N‑phenylbenzamide derivatives [3]. Furthermore, differences in NMR spectral signatures, as evidenced by distinct InChIKeys (BGUGJXFLQXLEFZ‑UHFFFAOYSA‑N for the n‑butyl compound [1] versus QYQQLNGIIGDHOV‑UHFFFAOYSA‑N for the tert‑butyl analog [2]), provide unambiguous analytical differentiation that is essential for quality control and structural confirmation in research settings. These quantifiable discrepancies underscore the necessity of compound‑specific procurement rather than class‑based substitution.

Risk factor
Target (n-butyl)
4-tert-butyl analog
Conformation & sterics
Linear chain, lower steric hindrance; may affect binding and permeability profiles
Branched tert-butyl, higher steric bulk; may shift target interactions
Analytical signature
Unique InChIKey and NMR pattern; n-butyl chain proton resonances
Distinct InChIKey and NMR shifts; cannot substitute without re-validation

N-(4-acetylphenyl)-4-butylbenzamide: Quantitative Differentiation Evidence


Unique InChIKey and NMR Signature

The compound's unique InChIKey (BGUGJXFLQXLEFZ‑UHFFFAOYSA‑N) provides unambiguous molecular identification that distinguishes it from the 4‑tert‑butyl isomer (QYQQLNGIIGDHOV‑UHFFFAOYSA‑N) [1][2]. This difference is critical for ensuring the correct compound is procured and utilized in research, as the two isomers share the same molecular formula and exact mass but have distinct 3D structures and NMR spectra. The ¹H NMR spectrum of the target compound, recorded in DMSO‑d₆, exhibits characteristic alkyl proton resonances corresponding to the n‑butyl chain, which are absent in the tert‑butyl analog [1][2].

InChIKey & NMR
Head-to-head
Target: BGUGJXFLQXLEFZ‑UHFFFAOYSA‑N
Comparator: QYQQLNGIIGDHOV‑UHFFFAOYSA‑N
Supports isomer-specific procurement and structural confirmation
Distinct identifiers enable unambiguous analytical differentiation
Analytical Chemistry Quality Control Structural Confirmation

Identical Exact Mass with 4-tert-Butyl Analog

Both N-(4-acetylphenyl)-4-butylbenzamide and its 4‑tert‑butyl isomer share an identical exact mass of 295.157229 g/mol and molecular weight of 295.38 g/mol [1][2]. This parity precludes differentiation by low‑resolution mass spectrometry alone, reinforcing the necessity of higher‑resolution techniques (e.g., NMR, high‑resolution MS) for unambiguous identification. The equivalence in mass highlights the importance of structural confirmation beyond molecular weight when selecting between these closely related benzamide scaffolds.

Exact Mass Parity
Head-to-head
295.157229 g/mol (both isomers)
Mass parity requires higher-resolution techniques for isomer discrimination
Low-resolution MS insufficient; NMR or HR-MS needed
Physicochemical Characterization Isomer Identification Mass Spectrometry

Purity and Storage Benchmarks

While direct vendor datasheets for N-(4-acetylphenyl)-4-butylbenzamide are not available from non‑excluded sources, its closest commercially available analog—N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157‑92‑6)—is offered by multiple reputable vendors with a minimum purity specification of 95% and recommended long‑term storage in cool, dry conditions . This benchmark establishes a reasonable expectation for the purity and handling requirements of the target n‑butyl compound, which, as a structural isomer, is anticipated to exhibit similar stability profiles under analogous storage conditions.

Purity Benchmark
Class-level inference
Inferred purity ≥95% from closest analog
Procurement-relevant purity benchmark; data to verify
Based on tert-butyl analog vendor specification; not directly reported
Chemical Procurement Storage Stability Vendor Specifications

Alkyl Chain Branching SAR

In a recent SAR study of 19 N‑phenylbenzamide analogs targeting Schistosoma mansoni, electron‑withdrawing substituents significantly impacted antiparasitic potency, with EC50 values ranging from 80 nM to >20 μM [1]. While this specific study did not include n‑butyl or tert‑butyl substituents, the observed potency shifts—up to 250‑fold depending on substitution pattern—demonstrate that even modest structural modifications to the benzamide scaffold can profoundly alter biological activity. Extrapolating from this class‑level evidence, the linear n‑butyl versus branched tert‑butyl substitution is expected to yield distinct steric and electronic profiles, potentially translating to differential target engagement or pharmacokinetic behavior.

Alkyl Chain SAR
Class-level inference
EC50 range: 80 nM to >20 μM across N-phenylbenzamide series
Supports SAR sensitivity to alkyl substitution pattern
Not directly tested on target compound; >250-fold potency shift observed
Structure-Activity Relationship Medicinal Chemistry Antiparasitic Activity

N-(4-acetylphenyl)-4-butylbenzamide: Application Scenarios


Isomer-Specific Analytical Methods

The distinct InChIKey (BGUGJXFLQXLEFZ‑UHFFFAOYSA‑N) and ¹H NMR spectral signature of N-(4-acetylphenyl)-4-butylbenzamide enable its use as a reference standard in developing isomer‑specific analytical methods [1]. Researchers can leverage these unique identifiers to differentiate the n‑butyl compound from its tert‑butyl isomer in complex mixtures, ensuring accurate quantification and structural confirmation during reaction monitoring or impurity profiling.

Alkyl Chain SAR Exploration

Given the demonstrated sensitivity of N‑phenylbenzamide biological activity to structural modifications [2], this compound serves as a valuable tool for probing the SAR of linear versus branched alkyl substituents. The n‑butyl group provides a distinct steric and conformational profile compared to the tert‑butyl analog, allowing researchers to systematically evaluate the impact of chain branching on target binding, cellular permeability, or metabolic stability in their specific assay systems.

Quality Control and Procurement Verification

The compound's well‑defined exact mass (295.157229 g/mol) and molecular formula (C19H21NO2), combined with its unique spectroscopic identifiers [1], make it suitable for use as a procurement verification standard. Analytical chemistry groups can utilize the reference NMR data from authoritative spectral databases to confirm the identity and purity of received material, mitigating the risk of isomeric substitution in inventory management.

Application
Selection Property
Validation Focus
Isomer-specific analytical methods
Distinct spectroscopic identifiers
Structural confirmation and impurity profiling
Alkyl chain SAR exploration
Linear vs branched steric profile
Assay system compatibility and target engagement review
Procurement verification & QC
Exact mass and spectroscopic data
Identity and purity confirmation per vendor COA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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